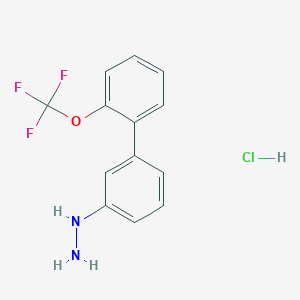
2'-Trifluoromethoxy-biphenyl-3-yl)-hydrazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Trifluoromethoxy-biphenyl-3-yl)-hydrazine hydrochloride is a chemical compound with the molecular formula C7H8ClF3N2O. It is known for its unique trifluoromethoxy group, which imparts distinct chemical properties. This compound is used in various scientific research applications due to its reactivity and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Trifluoromethoxy-biphenyl-3-yl)-hydrazine hydrochloride typically involves the reaction of 2-(trifluoromethoxy)phenylhydrazine with appropriate reagents under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts to form carbon-carbon bonds . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing this compound .
Industrial Production Methods
Industrial production of 2’-Trifluoromethoxy-biphenyl-3-yl)-hydrazine hydrochloride may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2’-Trifluoromethoxy-biphenyl-3-yl)-hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents like sodium borohydride.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethoxy-biphenyl oxides, while reduction may produce trifluoromethoxy-biphenyl amines .
Aplicaciones Científicas De Investigación
2’-Trifluoromethoxy-biphenyl-3-yl)-hydrazine hydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2’-Trifluoromethoxy-biphenyl-3-yl)-hydrazine hydrochloride involves its interaction with molecular targets through its trifluoromethoxy group. This group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The exact molecular pathways and targets are still under investigation, but the compound’s unique structure allows it to interact with specific enzymes and receptors .
Comparación Con Compuestos Similares
Similar Compounds
2-(Trifluoromethoxy)phenylhydrazine Hydrochloride: Shares the trifluoromethoxy group but differs in its overall structure.
Trifluoromethoxy-biphenyl Derivatives: Compounds with similar trifluoromethoxy groups but different substituents on the biphenyl ring.
Uniqueness
2’-Trifluoromethoxy-biphenyl-3-yl)-hydrazine hydrochloride is unique due to its specific trifluoromethoxy group and hydrazine moiety, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H12ClF3N2O |
|---|---|
Peso molecular |
304.69 g/mol |
Nombre IUPAC |
[3-[2-(trifluoromethoxy)phenyl]phenyl]hydrazine;hydrochloride |
InChI |
InChI=1S/C13H11F3N2O.ClH/c14-13(15,16)19-12-7-2-1-6-11(12)9-4-3-5-10(8-9)18-17;/h1-8,18H,17H2;1H |
Clave InChI |
GDRGITCQVHTXQU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CC(=CC=C2)NN)OC(F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Boc-3-(4-chloro-2-methoxycarbonylphenyl)-8-aza-bicyclo[3.2.1]oct-2-ene](/img/structure/B14770774.png)

![3-[4-(5-Aminopent-1-ynyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B14770783.png)
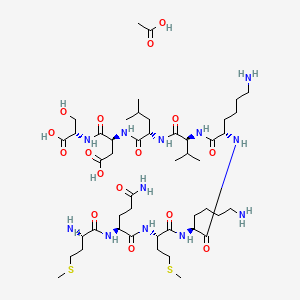
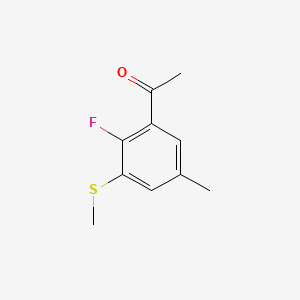
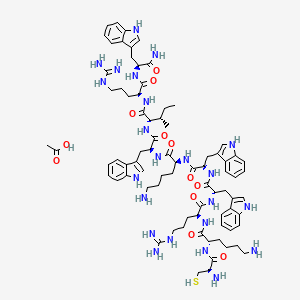
![[diphenyl-[(5S)-2-(2,4,6-trimethylphenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium-5-yl]methoxy]-trimethylsilane;tetrafluoroborate](/img/structure/B14770815.png)

![3-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dihydro-2h,8h-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B14770827.png)
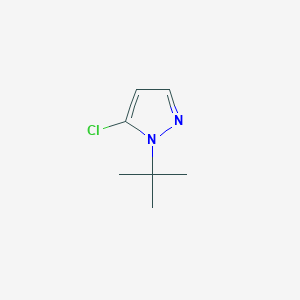
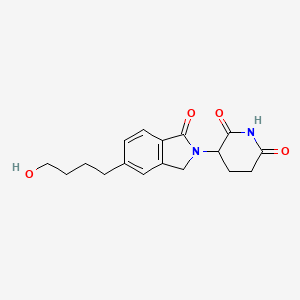
![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[4-[[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]amino]butyl]carbamate;hydrochloride](/img/structure/B14770848.png)
![9,14-bis[5-bromo-4-(2-octyldodecyl)thiophen-2-yl]-4,10,13-trithia-3,5-diazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2,5,7(11),8,14-hexaene](/img/structure/B14770849.png)
